Tristearin-d5
Description
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Properties
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-di(octadecanoyloxy)propyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i52D2,53D2,54D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-KIQVGQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Glyceryl-D5 trioctadecanoate, also known as tristearin-D5, is a deuterated form of tristearin, a triglyceride composed of three octadecanoate (stearate) fatty acid chains esterified to a glycerol backbone. The incorporation of deuterium isotopes enhances its utility in metabolic studies and analytical applications. This article explores the biological activity of Glyceryl-D5 trioctadecanoate, focusing on its metabolic roles, interactions in biological systems, and research findings.
- Molecular Formula : C57H105D5O6
- Molecular Weight : 896.51 g/mol
- Density : 0.9 ± 0.1 g/cm³
- Boiling Point : 813.0 ± 32.0 °C at 760 mmHg
- Flash Point : 299.4 ± 25.2 °C
The unique isotopic labeling allows for precise tracking of molecular pathways in lipid metabolism without interference from naturally occurring isotopes .
Metabolic Roles
Glyceryl-D5 trioctadecanoate's biological activity is primarily attributed to its fatty acid composition, which plays critical roles in:
- Energy Storage : As a triglyceride, it serves as an energy reservoir.
- Cell Signaling : Fatty acids are involved in signaling pathways that regulate various cellular processes.
- Inflammation Modulation : Fatty acids can influence inflammatory responses within cells .
The deuterated nature of Glyceryl-D5 trioctadecanoate allows researchers to utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace metabolic pathways involving lipid metabolism. This is particularly useful in understanding how fatty acids affect inflammation and cell signaling .
Case Studies
-
Lipid Metabolism Research :
- A study utilized Glyceryl-D5 trioctadecanoate to trace lipid metabolism in adipocytes (fat cells). The results indicated that the compound could effectively label and track the incorporation of fatty acids into triglycerides, providing insights into lipid storage mechanisms.
- Inflammation Studies :
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Glyceryl Trinonadecanoate | C60H116O6 | 933.56 g/mol | Non-deuterated; commonly used as a standard |
| Glyceryl-D5 Trioctadecanoate | C57H105D5O6 | 896.51 g/mol | Contains deuterated octadecanoate chains |
| Glyceryl Tri(tetradecanoate-13) | C57H110O6 | 896.51 g/mol | Tetradecanoyl groups; similar applications |
The comparison highlights the unique properties of Glyceryl-D5 trioctadecanoate due to its deuteration, which enhances its application in metabolic tracing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
